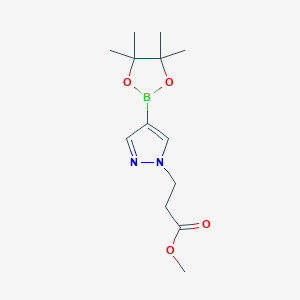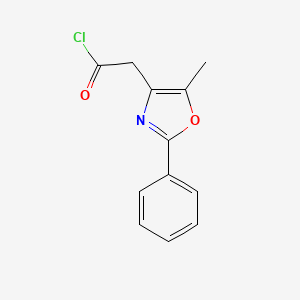![molecular formula C13H19ClN2O3 B1398231 4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220029-45-7](/img/structure/B1398231.png)
4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride, also known as 4-MPH, is a chemical compound used in scientific research as an inhibitor of monoamine oxidase type B (MAO-B). It has also been used to study the effects of MAO-B inhibition on various biological processes such as neurotransmitter metabolism, neurodegeneration, and neuroinflammation. 4-MPH is a relatively new compound and has been the subject of numerous studies in recent years.
Scientific Research Applications
1. Pharmaceutical Research
One of the primary applications of 4-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride and its derivatives is in pharmaceutical research. For example, the study by (Germann et al., 2013) details the use of paroxetine hydrochloride, a phenylpiperidine derivative, as a selective serotonin reuptake inhibitor. This kind of research highlights the compound's potential in developing medications for depression, anxiety, and other mental health disorders.
2. Receptor Binding Studies
The compound has been utilized in receptor binding studies, which are crucial in understanding how drugs interact with specific receptors in the body. A study by (Waterhouse et al., 1997) demonstrated the synthesis of halogenated 4-(4-phenoxymethyl)piperidines as potential ligands for σ-1 receptors. These types of studies are fundamental in the development of new therapeutic agents targeting specific receptors.
3. Inhibitory Activity Research
Research into the inhibitory activity of piperidine derivatives against certain enzymes or receptors is another significant application. (Saify et al., 2011) investigated the aspartic protease inhibitory activity of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine, showing their potential role in inhibiting plasmin-II of Plasmodium falciparum.
4. Kinetics and Mechanism Studies
The compound is also used in studies focusing on the kinetics and mechanisms of chemical reactions. For instance, (Castro et al., 1999) explored the kinetics and mechanism of aminolysis reactions involving piperidine derivatives. Such studies provide insights into the chemical behavior and reactivity of these compounds.
5. Metabolic Activity Research
Another application area is in metabolic activity research. Studies like those conducted by (Massicot et al., 1985) examine the effects of piperidine derivatives on metabolic processes, such as their impact on feeding behavior and energy expenditure in animal models.
properties
IUPAC Name |
4-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-2-3-13(12(8-10)15(16)17)18-9-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUDDUNMWUHNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNCC2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-oxo-4-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-ylamino)butanoic acid](/img/structure/B1398149.png)

![[1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B1398154.png)





![[4-(1H-tetrazol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1398161.png)


![1H-Indole, 5-bromo-2,3-dihydro-1-[(1-methylethyl)sulfonyl]-](/img/structure/B1398168.png)

